molecular formula C17H14F3N3OS B4238341 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B4238341
M. Wt: 365.4 g/mol
InChI Key: MAKFKZOEVLBWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as MTH1 inhibitor TH588, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine inhibitor TH588 works by inhibiting the activity of the 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine protein, which is responsible for removing oxidized nucleotides from the DNA. By inhibiting 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, TH588 prevents cancer cells from repairing oxidative DNA damage, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine inhibitor TH588 can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit tumor growth in mouse models of cancer. However, the exact biochemical and physiological effects of TH588 on normal cells are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine inhibitor TH588 in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the compound's potency and stability may vary depending on the experimental conditions, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of 4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine inhibitor TH588. One area of research is the development of more potent and stable analogs of TH588 that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TH588, which can help in patient selection for clinical trials. Additionally, the combination of TH588 with other cancer therapies is also being explored as a potential strategy to enhance its efficacy.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine inhibitor TH588 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively kill cancer cells by inducing oxidative stress and DNA damage, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to reduce the toxic side effects associated with traditional chemotherapy.

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-24-14-7-3-2-6-12(14)13-9-15(17(18,19)20)23-16(22-13)21-10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFKZOEVLBWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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